molecular formula C53H62N10O14S2 B1208189 Antineoplastic-D630679 CAS No. 120796-23-8

Antineoplastic-D630679

Cat. No. B1208189
M. Wt: 1127.3 g/mol
InChI Key: HBQDLHJADJTNRK-UHFFFAOYSA-N
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Description

Antineoplastic drugs are medications used to treat cancer. They are also known as anticancer or cytotoxic drugs . They work by stopping or slowing the growth of cancer cells .


Synthesis Analysis

The synthesis of antineoplastic drugs varies widely depending on the specific drug. For example, some drugs are synthesized by combining imidazole with dehydroabietylamine derivatives .


Molecular Structure Analysis

The molecular structure of antineoplastic drugs is complex and varies widely depending on the specific drug. Computational approaches such as cheminformatic search, virtual screening, pharmacophore modeling, molecular docking and dynamics have been developed and applied to explain the activity of bioactive molecules .


Chemical Reactions Analysis

Antineoplastic drugs undergo various chemical reactions in the body. For example, some drugs are activated in the body through enzymatic and chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of antineoplastic drugs, such as molecular weight, pKa, charge at neutral pH, log D, molecular length, width, and depth, are important factors that influence their behavior in the body .

Scientific Research Applications

Genotoxic Hazards to Medical Personnel

Research has shown concerns regarding genotoxic hazards to medical personnel handling antineoplastic drugs. A study by Villarini et al. (2011) found primary DNA damage significantly increased in leukocytes of exposed nurses compared to controls. The use of personal protective equipment was associated with a decrease in primary DNA damage (Villarini et al., 2011).

Research and Technological Development Trends

Zhang et al. (2020) aimed to show scientific research and technological development trends of antineoplastics targeting PD-1/PD-L1. Their findings included four scientific research focuses and five technological development focuses, suggesting a broadening of innovative ideas in this field (Zhang et al., 2020).

Environmental Concerns

Kümmerer et al. (2016) raised concerns about the environmental impact of antineoplastic drugs. They highlighted the importance of assessing the risks associated with their presence in the environment due to their DNA-damaging properties (Kümmerer et al., 2016).

Workplace Surface Contamination

Viegas et al. (2014) investigated workplace surface contamination in two Portuguese hospitals. Their study underscores the need for routine monitoring of surface contamination to ensure the safety of healthcare workers (Viegas et al., 2014).

Classification Based on Toxicity to Tumor Cells

Teicher et al. (1981) classified antineoplastic agents based on their selective toxicities towards oxygenated and hypoxic tumor cells. This classification can guide the selection of agents for combination chemotherapy in solid tumor treatments (Teicher et al., 1981).

Off-Label Use in Oncology

Fernandez et al. (2019) examined the off-label use of antineoplastic drugs in oncology, finding that such use is limited but has notable scientific support. The study emphasized the importance of high levels of clinical evidence for off-label treatments (Fernandez et al., 2019).

Electrochemical Sensors for Drug Analysis

Lima et al. (2018) discussed the development of electrochemical sensors and biosensors for analyzing antineoplastic drugs, highlighting their potential for significant health and financial benefits (Lima et al., 2018).

Safety And Hazards

Antineoplastic drugs are highly reactive and toxic, and pose occupational hazards to healthcare workers who handle them . They can cause genotoxic damage and are classified as hazardous drugs by the National Institute for Occupational Safety and Health (NIOSH) .

Future Directions

The use of antineoplastic drugs is expected to rise with the increasing number of cancer cases. Future research is needed to evaluate the long-term health and financial outcomes, and the factors influencing prescribing patterns . Also, the presence of such substances in water bodies is detrimental to the health of both aquatic species and humans .

properties

InChI

InChI=1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQDLHJADJTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N10O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1127.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antineoplastic-D630679

CAS RN

120796-23-8
Record name UK 63598
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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